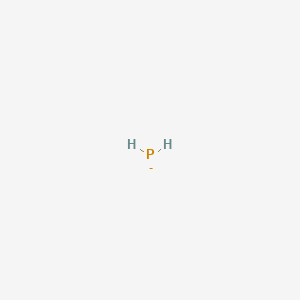

Phosphanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphanide is a phosphorus hydride. It is a conjugate base of a phosphane.

Applications De Recherche Scientifique

Metal Phosphanide Complexes in Coordination Chemistry

The research on phosphanide complexes, such as those involving zinc and cadmium, has advanced the understanding of coordination chemistry. In a study by Stey and Stalke (2005), metal phosphanide complexes were synthesized and characterized, revealing insights into their coordination behavior and structural properties. This research emphasizes the role of phosphanides in developing complex metal-ligand systems with potential applications in catalysis and material science (Stey & Stalke, 2005).

Phosphanides in Biological Systems and Biotechnology

While not directly involving phosphanides, related research in biotechnology and biological systems provides contextual relevance. For instance, the PhosPhAt database details the phosphorylation sites in Arabidopsis, contributing to our understanding of phosphorus-related biochemical processes in plants (Durek et al., 2009). Additionally, phage-based technologies, involving phosphorus-containing compounds, are explored for their applications in gene circuits and directed evolution platforms (Lemire, Yehl, & Lu, 2018).

Phosphine Resistance in Pest Management

Research on phosphine resistance, involving compounds related to phosphanides, is significant in pest management strategies. A study by Opit et al. (2012) investigated phosphine resistance in insect species, providing insights into the challenges and methodologies for managing pest resistance in agricultural settings (Opit, Phillips, Aikins, & Hasan, 2012).

Applications in Material Science

Phosphanide complexes have applications in material science, particularly in the synthesis of polymers and coatings. Research by Singh et al. (2006) on biodegradable polyphosphazenes, which could be related to phosphanide chemistry, shows the potential of these materials in biomedical applications like drug delivery and tissue engineering (Singh et al., 2006).

Synthesis and Structural Analysis

The synthesis and structural analysis of phosphanide compounds are critical in advancing chemical knowledge. For example, the study of cyano(triphenylsilyl)phosphanide as a building block for P,C,N conjugated molecules by Le Corre et al. (2021) provides valuable insights into the reactivity and applications of these compounds in creating novel molecular structures (Le Corre, Gamboa‐Carballo, Li, & Grützmacher, 2021).

Propriétés

Numéro CAS |

16050-72-9 |

|---|---|

Nom du produit |

Phosphanide |

Formule moléculaire |

H2P- |

Poids moléculaire |

32.99 g/mol |

Nom IUPAC |

phosphanide |

InChI |

InChI=1S/H2P/h1H2/q-1 |

Clé InChI |

JZWFHNVJSWEXLH-UHFFFAOYSA-N |

SMILES |

[PH2-] |

SMILES canonique |

[PH2-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)